molecular formula C15H17Cl2N B2756342 N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride CAS No. 13541-48-5

N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride

Cat. No.: B2756342
CAS No.: 13541-48-5
M. Wt: 282.21
InChI Key: XEAZSCRONGBNTK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-phenylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN.ClH/c1-12(13-7-3-2-4-8-13)17-11-14-9-5-6-10-15(14)16;/h2-10,12,17H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAZSCRONGBNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 1-phenylethanamine (1.0 mol), sodium hydroxide (1.5–3.0 mol), and water (30–50 mol) are mixed under ice-cooling (≤10°C). 2-Chlorobenzyl chloride (1.0–1.5 mol) is added dropwise to prevent exothermic side reactions. After stirring at room temperature for 2–3 hours, the product precipitates and is vacuum-filtered, washed to neutrality, and dried at 70–80°C.

Key Advantages :

  • Yield : 95–98% under optimized molar ratios (1:1.5:40 for amine:NaOH:H₂O).
  • Sustainability : No organic solvents reduce environmental impact.

Optimization Data

Table 1 summarizes critical parameters for maximizing yield:

Parameter Optimal Range Yield (%)
NaOH:Amine Ratio 1.5–2.0:1 97
Reaction Temperature 5–10°C 96
Drying Temperature 70–75°C 98

Reductive Amination of 2-Chlorobenzaldehyde

Reductive amination offers an alternative route, combining 1-phenylethanamine and 2-chlorobenzaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN). This method, inspired by copper-catalyzed sulfamidation strategies, avoids over-alkylation by selectively reducing the imine intermediate.

Procedure

  • Imine Formation : 2-Chlorobenzaldehyde (1.2 mol) and 1-phenylethanamine (1.0 mol) are stirred in methanol at 25°C for 1 hour.
  • Reduction : NaBH₃CN (1.5 mol) is added portionwise, and the mixture is refluxed for 4 hours.
  • Workup : The crude product is acidified with HCl, filtered, and recrystallized from ethanol.

Key Advantages :

  • Selectivity : Minimizes tertiary amine byproducts.
  • Yield : 89–92% with stoichiometric NaBH₃CN.

Solvent-Free Mechanochemical Synthesis

Emerging mechanochemical methods, derived from solid-state coupling in patent CN103288667A, enable rapid synthesis without solvents. Ball-milling 1-phenylethanamine hydrochloride and 2-chlorobenzyl bromide with potassium carbonate (K₂CO₃) for 30 minutes achieves 94% yield.

Characterization Data

  • ¹H NMR (400 MHz, D₂O): δ 2.85 (q, 2H, CH₂), 3.72 (s, 2H, ArCH₂N), 7.25–7.45 (m, 9H, Ar-H).
  • HPLC Purity : 99.2% (C18 column, 210 nm).

Comparative Analysis of Methodologies

Table 2 evaluates the efficiency of each method:

Method Yield (%) Purity (%) Solvent Use Scalability
Aqueous Alkylation 98 99.1 None High
Reductive Amination 92 98.5 Methanol Moderate
Mechanochemical 94 97.8 None High

Challenges and Mitigation Strategies

  • Over-Alkylation : Addressed using excess amine (1.5:1 halide:amine ratio) or reductive amination.
  • Byproduct Formation : Controlled via ice-cooling during exothermic steps.

Scientific Research Applications

Organic Synthesis

N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the development of new chemical entities with desired properties .

Research indicates that this compound may exhibit biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity against various bacterial strains, making it a candidate for further exploration in pharmaceutical applications .
  • Anticancer Activity: Investigations into its anticancer properties have shown promise, particularly in inhibiting the growth of certain cancer cell lines .

A detailed analysis of its biological activities is summarized in Table 1.

Activity Target Effect Reference
AntimicrobialBacterial strainsInhibition of growth
AnticancerCancer cell linesGrowth inhibition

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential role in developing new pharmaceuticals. Its structural characteristics may enhance the design of drugs targeting specific receptors or pathways in diseases such as depression and anxiety .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines treated with this compound revealed a dose-dependent reduction in cell viability. The mechanism appears to involve apoptosis induction, making it a candidate for further development as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers

  • N-(4-Chlorobenzyl)-1-phenyl-2-propanamine hydrochloride (CAS 13371-56-7): This para-chloro isomer replaces the 2-chlorobenzyl group with a 4-chlorobenzyl moiety.
  • N-(4-Fluorobenzyl)-1-phenylethanamine hydrochloride (CAS 1048640-51-2): Substituting chlorine with fluorine at the para position introduces stronger electronegativity, which may enhance metabolic stability or alter pharmacokinetics .

Chain Length Variants

  • Clobenzorex Hydrochloride (CAS 5843-53-8): A propanamine derivative (three-carbon chain) with the structure N-(2-chlorobenzyl)-1-phenyl-2-propanamine hydrochloride. It acts as an anorectic agent by releasing norepinephrine and dopamine.
  • N-(Cyclopropylmethyl)-1-phenylethanamine hydrochloride (CAS 356540-15-3): Replacing the chlorobenzyl group with a cyclopropylmethyl substituent introduces conformational rigidity, which could modulate receptor selectivity .

Halogen-Substituted Derivatives

  • (R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride (CAS 2250243-37-7): Features a methyl group on the amine and a 4-chlorophenyl moiety. The stereochemistry (R-configuration) and methyl substitution may enhance receptor specificity, as seen in chiral adrenergic agents .
  • 2-Chloro-N-ethyl-N-[(5-fluoro-1-benzothiophen-3-yl)methyl]ethanamine hydrochloride (CAS 16584-09-1): Incorporates a benzothiophene ring, which introduces π-π stacking interactions absent in the target compound. Such modifications are common in serotonin receptor ligands .

Data Tables

Table 1: Molecular and Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Position Halogen Chain Length
N-(2-Chlorobenzyl)-1-phenylethanamine HCl C₁₅H₁₇Cl₂N 282.22 13541-05-4 2-chlorobenzyl Cl Ethanamine
Clobenzorex Hydrochloride C₁₆H₁₉Cl₂N 296.24 5843-53-8 2-chlorobenzyl Cl Propanamine
N-(4-Chlorobenzyl)-1-phenyl-2-propanamine HCl C₁₆H₁₉Cl₂N 296.24 13371-56-7 4-chlorobenzyl Cl Propanamine
N-(4-Fluorobenzyl)-1-phenylethanamine HCl C₁₅H₁₇ClF₂N 291.76 1048640-51-2 4-fluorobenzyl F Ethanamine
(R)-1-(4-Chlorophenyl)-N-methylethanamine HCl C₉H₁₃Cl₂N 218.12 2250243-37-7 4-chlorophenyl Cl Ethanamine

Pharmacological and Functional Insights

  • Clobenzorex Hydrochloride : Approved for obesity treatment, it functions as a prodrug, metabolizing to amphetamine. The propanamine chain enhances bioavailability compared to shorter-chain analogs .
  • N-(4-Fluorobenzyl)-1-phenylethanamine Hydrochloride : Fluorine’s electronegativity may reduce oxidative metabolism, extending half-life. This property is exploited in antidepressants and antipsychotics .

Conclusion N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride occupies a unique niche among substituted benzylamines. Its shorter chain length distinguishes it from Clobenzorex, while halogen and positional isomers highlight the impact of substituent geometry on pharmacokinetics.

Biological Activity

N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology, primarily due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of phenethylamines. Its structure can be described as follows:

  • Chemical Formula : C15_{15}H16_{16}ClN·HCl
  • Molecular Weight : Approximately 273.16 g/mol

The presence of the 2-chlorobenzyl group is crucial for its interaction with biological targets, enhancing its affinity for certain receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors, particularly serotonin receptors (5-HT receptors). Research indicates that compounds with similar structures can act as agonists or antagonists at these receptors, influencing serotonergic signaling pathways. Specifically, the compound has shown potential as a selective agonist for the 5-HT2C_2C receptor, which is implicated in mood regulation and appetite control .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have demonstrated that the compound exhibits significant antibacterial and antifungal activities against various pathogens:

  • Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Strains : Demonstrated activity against Candida albicans and other fungal pathogens.

The Minimum Inhibitory Concentration (MIC) values for various strains indicate a promising profile for further development as an antimicrobial agent .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to modulate cell signaling pathways related to cancer cell proliferation and apoptosis is under investigation. For instance, it has been suggested that derivatives of phenethylamines can inhibit tumor growth by targeting specific receptors involved in cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study Findings
Antimicrobial Study Showed effective inhibition against E. coli and S. aureus with MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL .
Anticancer Research Indicated potential for inhibiting cancer cell lines through modulation of serotonergic pathways .
Neurochemical Effects Investigated effects on serotonergic signaling in zebrafish models, revealing alterations in behavior consistent with serotonergic drug effects .

Applications in Medicine and Industry

This compound is being explored for various applications:

  • Pharmaceutical Development : Potential use in developing new antidepressants or appetite suppressants due to its action on serotonin receptors.
  • Fine Chemicals Production : Utilized as an intermediate in organic synthesis, contributing to the production of complex organic molecules.

Q & A

Q. What are the optimized synthetic routes for N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, reacting 2-chlorobenzyl chloride with 1-phenylethanamine in a polar aprotic solvent (e.g., DMF) under inert atmosphere at 60–80°C for 6–12 hours achieves moderate yields (35–45%) . Acidic conditions (HCl) are used for salt formation. Key variables include stoichiometric ratios, temperature control, and solvent choice to minimize byproducts like N-alkylated impurities .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–7.5 ppm) and the benzylic methylene group (δ 4.3–4.5 ppm). 1^1H-13^13C HSQC confirms connectivity .
  • Mass Spectrometry : HRMS (ESI) calculates exact mass (e.g., C15_{15}H17_{17}Cl2_2N: 282.22 g/mol) with <2 ppm error .
  • XRD or HPLC-PDA : Purity assessment (>98%) and detection of impurities (e.g., residual 2-chlorobenzyl chloride) .

Q. How can researchers assess and mitigate common impurities in this compound?

Impurities include unreacted starting materials (e.g., 1-phenylethanamine) and side products like N,N-dialkylated derivatives. Strategies:

  • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves impurities .
  • Recrystallization : Ethanol/water mixtures improve purity by removing hydrophilic byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity challenges in synthesizing this compound?

Steric hindrance at the 2-chlorobenzyl group directs nucleophilic attack to the primary amine. DFT calculations suggest the transition state favors benzyl chloride’s electrophilic carbon attacking the less hindered amine site. Competing pathways (e.g., over-alkylation) are minimized by controlled stoichiometry (amine:benzyl chloride = 1:1.1) .

Q. How can reaction yields be improved while maintaining enantiomeric purity in asymmetric syntheses?

  • Catalytic Systems : Chiral catalysts (e.g., BINAP-Ru complexes) enable enantioselective reductive amination, achieving >90% ee .
  • Solvent Optimization : Tetrahydrofuran (THF) enhances chiral induction compared to DMF due to lower polarity .
  • In Situ Monitoring : ReactIR tracks intermediate formation to optimize reaction timelines .

Q. What are the implications of this compound’s structural analogs in modulating biological target interactions?

Structural analogs (e.g., N-(2-chlorobenzyl)-2-butanamine hydrochloride) show varied receptor binding. For example, substituting the phenyl group with a pyrrole ring (as in ) increases 5-HT2C_{2C} receptor affinity by 30%. Computational docking (AutoDock Vina) identifies hydrophobic interactions with Phe6.52^{6.52} residues as critical .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in long-term storage?

Accelerated stability studies (40°C/75% RH for 6 months) show degradation <5% when stored in amber vials at -20°C. Hydrolysis is pH-sensitive:

  • Acidic Conditions (pH <3) : Amine protonation reduces hydrolysis.
  • Alkaline Conditions (pH >8) : Rapid degradation via SN2 displacement of the benzyl chloride moiety .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature60–80°CHigher temps increase rate but risk side reactions
SolventDMF or THFDMF improves solubility; THF enhances enantioselectivity
Stoichiometry1:1.1 (amine:benzyl chloride)Minimizes dialkylation

Q. Table 2: Analytical Benchmarks

TechniqueTarget DataAcceptable Range
1^1H NMRδ 4.3–4.5 ppm (CH2_2-N)Integral ±5% of theoretical
HPLC-PDARetention time: 8.2 minRSD <2% across replicates
HRMS[M+H]+^+: 283.1234Mass error <2 ppm

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